Secretin human acetate
Description
Properties
CAS No. |
914454-02-7 |
|---|---|
Molecular Formula |
C140H240N44O50 |
Molecular Weight |
3339.7 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O40.5C2H4O2/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71;5*1-2(3)4/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);5*1H3,(H,3,4)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-;;;;;/m0...../s1 |
InChI Key |
HXTSBZRTJAIIOJ-TVCUUXLOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Molecular Biology and Gene Regulation of Human Secretin
The Secretin (SCT) Gene: Structure and Genomic Location
The human secretin gene, designated as SCT, is located on the short arm of chromosome 11 at position 15.5 (11p15.5). nih.govgenecards.orgkarger.com The gene consists of four exons, with the protein-coding regions spanning 713 base pairs of genomic DNA. nih.govkarger.com This four-exon structure is a common feature shared with the secretin genes of other species, including rats, mice, and pigs. karger.com
The first exon of the SCT gene encodes the signal peptide and a portion of the N-terminal peptide. karger.com The second exon is of particular biological significance as it entirely encodes the mature 27-amino acid secretin peptide. karger.com The C-terminal peptide of the prosecretin molecule is encoded by the third and fourth exons. karger.com While the hormone-coding region is highly conserved across species, the C-terminal peptide sequence shows considerable divergence, suggesting it may not have a significant physiological role. karger.com
Table 1: Genomic and Structural Details of the Human Secretin (SCT) Gene
| Feature | Description |
| Gene Symbol | SCT |
| Genomic Location | Chromosome 11p15.5 |
| Number of Exons | 4 |
| Protein-Coding Span | 713 bp |
| Exon 1 | Encodes signal peptide and part of N-terminal peptide |
| Exon 2 | Encodes the 27-amino acid mature secretin peptide |
| Exons 3 & 4 | Encodes the C-terminal peptide of prosecretin |
Transcriptional Regulation of the SCT Gene
The expression of the SCT gene is a tightly controlled process involving various regulatory elements and transcription factors. This ensures that secretin is produced in the appropriate cells and at the right time.
Promoter Region Analysis and Functional Motifs (e.g., E-box, GC-boxes)
The promoter region of the human SCT gene, located upstream of the transcription start site, contains several functional motifs that are crucial for initiating and regulating gene expression. Notably, this region lacks the canonical TATA and CCAAT boxes often found in eukaryotic promoters. hku.hk Instead, it is characterized by being GC-rich and contains important elements such as an E-box and two GC-boxes. hku.hknih.gov
Studies have identified these motifs within the promoter region spanning from -11 to -341 base pairs relative to the translation initiation codon (ATG). nih.gov The E-box sequence, CAGCTG, is a binding site for basic helix-loop-helix (bHLH) transcription factors. pnas.org The GC-boxes serve as binding sites for other important transcription factors, including Sp1 and Sp3. nih.govresearchgate.net Mutational analyses have demonstrated the functional importance of these motifs. For instance, mutation of the GC-boxes or the E-box leads to a significant reduction in promoter activity. researchgate.netoup.com
Role of CpG Methylation in Gene Expression Control
DNA methylation, specifically the methylation of CpG dinucleotides within the promoter region, plays a critical role in controlling SCT gene expression. nih.gov A putative CpG island, a region with a high frequency of CpG sites, has been identified within the human secretin gene promoter, overlapping with the functional motifs. nih.gov
Research has shown a direct correlation between the methylation status of this CpG island and secretin gene expression. nih.gov In secretin-expressing cells, such as the human duodenal adenocarcinoma cell line HuTu-80, the 26 CpG sites within this island are unmethylated. nih.gov Conversely, in non-secretin-expressing cells like the human pancreatic carcinoma cell line PANC-1 and the human hepatocellular carcinoma cell line HepG2, these CpG sites are fully methylated. nih.gov Treatment of these non-expressing cells with a demethylating agent, 5'-Aza-2'-deoxycytidine, was found to activate secretin gene expression, confirming the repressive role of CpG methylation. nih.gov
Influence of Transcription Factors (e.g., Sp1/Sp3 Ratio)
The transcription of the SCT gene is significantly influenced by the interplay of various transcription factors that bind to the promoter's regulatory elements. Key among these are Sp1 and Sp3, which are ubiquitously expressed mammalian transcription factors that can either activate or repress gene expression. dntb.gov.uamaayanlab.cloud Both Sp1 and Sp3 bind to the GC-boxes within the SCT promoter. nih.gov
The ratio of Sp1 to Sp3 appears to be a crucial determinant of secretin gene expression. nih.gov In secretin-producing cells, both Sp1 (an activator) and Sp3 (a repressor) bind to the promoter. nih.gov However, in non-secretin-producing cells, there is a notably high level of Sp3 binding. nih.gov Overexpression of Sp3 has been shown to repress Sp1-mediated transactivation in a dose-dependent manner. nih.gov This suggests that the balance between the activator Sp1 and the repressor Sp3 is instrumental in controlling the level of secretin gene transcription. nih.govresearchgate.net
Another important transcription factor is BETA2/NeuroD, a basic helix-loop-helix protein. pnas.orggrantome.com BETA2 can bind to the E-box in the secretin promoter and activate transcription. pnas.org This interaction is believed to be a key factor in the cell-specific expression of secretin. pnas.org
Cell-Type Specificity of Gene Expression
The expression of the SCT gene is primarily restricted to specific enteroendocrine cells, known as S-cells, located in the mucosa of the proximal small intestine. wikigenes.orgwikipedia.org However, recent single-cell transcriptome analyses have challenged the "one cell-one hormone" dogma, suggesting that secretin expression is not confined to a single cell type but is co-expressed with other hormones in various enteroendocrine cell subpopulations, including K, N, I, and L cells. nih.gov SCT expression appears to be a hallmark of mature enteroendocrine cells. nih.gov
During embryonic development, secretin is also transiently produced in pancreatic β-cells. karger.comoup.com The cell-type specific expression of the SCT gene is largely attributed to the unique combination and activity of transcription factors present in these cells. For example, the presence of the tissue-specific transcription factor BETA2/NeuroD in enteroendocrine S-cells is a major determinant of secretin gene activation in the intestine. pnas.org The methylation status of the promoter also contributes significantly to this specificity, with the gene being unmethylated only in expressing cells. nih.gov
Preprosecretin Processing and Maturation
The product of SCT gene transcription and translation is a precursor protein called preprosecretin. genecards.orgglygen.org This preproprotein undergoes a series of post-translational modifications to become the mature, biologically active secretin hormone.
The initial step involves the cleavage of the N-terminal signal peptide by a signal peptidase, which results in the formation of prosecretin. researchgate.net Prosecretin is then further processed. The mature 27-amino acid secretin peptide is flanked by a Gly-Lys-Arg sequence at its C-terminus. researchgate.net This sequence serves as a signal for amidation, a crucial final step in which the C-terminal valine residue is amidated. wikipedia.orgresearchgate.net This amidation is essential for the biological activity of the hormone.
Interestingly, alternative processing pathways for preprosecretin have been identified. researchgate.netresearchgate.net One such pathway can result in a 71-amino acid secretin precursor that contains the secretin sequence followed by the Gly-Lys-Arg extension and a 41-amino acid C-terminal peptide. researchgate.net This suggests that differential splicing of the secretin gene transcript may also occur, leading to different molecular forms of the peptide. researchgate.net
Secretin Receptor Sctr Biology and Interaction Dynamics
SCTR as a Class B1 G-Protein Coupled Receptor (GPCR)
The secretin receptor is a prototypic member of the Class B1 family of G-protein coupled receptors (GPCRs), also known as the secretin receptor family. This family is characterized by a large N-terminal extracellular domain that is crucial for ligand binding. Class B1 GPCRs, including SCTR, are distinguished by their interaction with large polypeptide hormones.
The activation of SCTR, like other Class B1 GPCRs, is a two-step process. Initially, the C-terminal region of the secretin peptide binds with high affinity to the N-terminal extracellular domain of the receptor. This is followed by the interaction of the N-terminus of secretin with the transmembrane domain of the receptor, leading to a conformational change and subsequent activation of intracellular signaling pathways. Upon activation, SCTR couples to G-proteins, primarily Gs, which stimulates the adenylyl cyclase pathway and leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is fundamental to the physiological actions of secretin.
The structure of SCTR consists of seven transmembrane helices, a feature common to all GPCRs, connected by intracellular and extracellular loops. The receptor also exists as a structurally specific homo-dimer in the plasma membrane, a configuration that is important for facilitating G protein association and achieving a high-affinity state for its ligand.
Tissue and Cellular Distribution of SCTR Expression
The secretin receptor exhibits a wide but specific distribution throughout the human body, with its expression being prominent in organs involved in digestion and fluid balance, as well as in the central nervous system.
In the pancreas, SCTR is classically localized to the epithelial cells of the pancreatic ducts. Autoradiographic studies have demonstrated high-affinity binding sites for secretin on both ductal and acinar cells. The expression in ductal cells is fundamental to secretin's primary function of stimulating the secretion of bicarbonate-rich fluid, which neutralizes gastric acid in the duodenum. While SCTR expression is prominent on ductal cells, its presence on acinar cells suggests a role in modulating enzyme secretion, although this is considered a secondary function compared to its effect on ductal cells.
The secretin receptor is significantly expressed in the biliary epithelium, specifically on cholangiocytes, the cells lining the bile ducts. This expression is crucial for the regulation of bile composition and flow. Secretin stimulates cholangiocytes to secrete bicarbonate and fluid, a process that modifies the bile and protects the biliary tree from damage. SCTR signaling in these cells is implicated in both normal biliary function and in the pathophysiology of diseases such as primary biliary cholangitis.
Beyond its traditional role in the gastrointestinal system, the secretin receptor and its ligand are also found in the central nervous system (CNS). SCTR expression has been identified in various brain regions, including the hypothalamus, cerebellum, hippocampus, and cerebral cortex. In the hypothalamus, SCTR is involved in the regulation of water homeostasis and food intake. The presence of SCTR in the cerebellum and hippocampus suggests a role in motor coordination, learning, and synaptic plasticity.
SCTR expression has been identified in several other tissues, indicating a broader physiological role for secretin. In the kidney , SCTR is found in the basolateral membrane of intercalated cells in the collecting duct, where it plays a role in regulating urinary bicarbonate excretion and acid-base homeostasis. The stomach also expresses SCTR, particularly in parietal cells, where secretin binding inhibits gastric acid secretion. Furthermore, SCTR is present in adipocytes , where it is involved in diet-induced thermogenesis and lipolysis, suggesting a role in metabolic regulation.
Interactive Data Table: Tissue and Cellular Distribution of Secretin Receptor (SCTR)
| Tissue/Organ | Primary Cell Type(s) | Key Function(s) Mediated by SCTR |
|---|---|---|
| Pancreas | Ductal epithelial cells, Acinar cells | Stimulation of bicarbonate and fluid secretion, Modulation of enzyme secretion. |
| Biliary System | Cholangiocytes (biliary epithelial cells) | Regulation of bile flow and composition. |
| Central Nervous System | Neurons in Hypothalamus, Cerebellum, Hippocampus | Regulation of water balance, food intake, motor coordination, and synaptic plasticity. |
| Kidney | Intercalated cells of the collecting duct | Regulation of urinary bicarbonate excretion and acid-base balance. |
| Stomach | Parietal cells | Inhibition of gastric acid secretion. |
| Adipose Tissue | Adipocytes | Diet-induced thermogenesis and lipolysis. |
Ligand-Receptor Binding Characteristics and Specificity
The interaction between secretin human acetate (B1210297) and its receptor is highly specific and characterized by a multi-point binding mechanism. The binding process is initiated by the docking of the C-terminal portion of the secretin peptide into a cleft within the large N-terminal extracellular domain of the SCTR. This initial interaction is crucial for the high affinity of the binding.
Following this initial docking, the N-terminal region of the secretin peptide, which is critical for the biological activity of the hormone, interacts with the transmembrane helical bundle of the receptor. This secondary interaction triggers the conformational change in the receptor that leads to G-protein activation and downstream signaling.
Studies involving mutagenesis and photoaffinity labeling have identified specific amino acid residues in both secretin and SCTR that are critical for binding and activation. For instance, the N-terminal histidine and aspartic acid residues of secretin are particularly sensitive to substitution, with alterations often leading to a significant reduction in receptor activation. The helical structure of the C-terminal part of secretin is important for its high-affinity binding to the receptor's N-terminal domain. The interaction is dynamic, with conformational changes occurring in both the ligand and the receptor upon binding and activation.
Interactive Data Table: Key Residues in Secretin for SCTR Binding and Activation
| Secretin Residue Position | Amino Acid | Role in Receptor Interaction |
|---|---|---|
| 1 | Histidine (His) | Critical for receptor activation. |
| 3 | Aspartic Acid (Asp) | Important for receptor activation. |
| 6 | Phenylalanine (Phe) | Highly conserved and sensitive to exchange, crucial for binding. |
| 7 | Threonine (Thr) | Contributes to receptor activation. |
| 10 | Leucine (Leu) | Involved in receptor activation. |
Key Amino Acid Residues for Receptor Binding and Activation
The binding of secretin to the SCTR and the subsequent activation of the receptor are highly dependent on specific amino acid residues in both the ligand (secretin) and the receptor. The process is often described as a two-step model where the C-terminal portion of the peptide hormone first docks into the N-terminal extracellular domain of the receptor, followed by the interaction of the N-terminus of the peptide with the transmembrane helical bundle of the receptor, leading to its activation. nih.gov
Secretin Residues: The N-terminal region of secretin is particularly critical for the receptor's biological activity and the stimulation of the Gs coupling and cAMP response. nih.gov Systematic studies, such as those involving alanine (B10760859) substitutions, have identified several key residues. mdpi.combiorxiv.org For human secretin, the most sensitive positions for binding and activation are located at the N-terminus, with Histidine-1 (His¹) and Aspartic Acid-3 (Asp³) being among the most critical. mdpi.combiorxiv.org These are followed in importance by Phenylalanine-6 (Phe⁶), Threonine-7 (Thr⁷), and Leucine-10 (Leu¹⁰). mdpi.combiorxiv.org Truncating the N-terminus of the peptide leads to a rapid decrease in receptor activity. nih.govmdpi.com For instance, secretin(3-27) shows no inherent ability to stimulate cAMP. nih.gov
While studies on rat secretin show similar critical positions at residues 1, 7, 8, 10, 19, 22, and 23, there are some differences. mdpi.combiorxiv.org For rat secretin acting on the rat SCTR, Glycine-4 (Gly⁴) and Glutamic Acid-9 (Glu⁹) were found to be of crucial importance, which differs from the findings for the human counterparts. mdpi.combiorxiv.org Further research has highlighted the functional importance of a charge-charge interaction between the N-terminal region of secretin and the top of the seventh transmembrane segment (TM7) of the receptor. nih.gov Specifically, interactions between peptide residues His¹ and Serine-2 (Ser²) and the receptor's E373 residue have been observed. nih.gov
SCTR Residues: On the receptor side, specific amino acids are essential for stability, ligand binding, and signal transduction. A lysine (B10760008) residue at position 323 is necessary for proper G protein-coupling and the subsequent accumulation of cAMP. scbt.com Additionally, arginine residues at positions 339 and 343 are thought to be important for the receptor's surface presentation and/or stability. scbt.com Cysteine trapping experiments have identified charge-charge interactions between secretin and SCTR residues located in the fifth and sixth transmembrane domains (TM5, TM6) and the second and third extracellular loops (ECL2, ECL3). nih.gov
| Molecule | Residue Position | Amino Acid | Role in Interaction | Source |
|---|---|---|---|---|
| Human Secretin | 1 | Histidine (His) | Critical for binding and activation | mdpi.com |
| Human Secretin | 3 | Aspartic Acid (Asp) | Critical for binding and activation | mdpi.com |
| Human Secretin | 6 | Phenylalanine (Phe) | Important for binding and activation | mdpi.com |
| Human Secretin | 7 | Threonine (Thr) | Important for binding and activation | mdpi.com |
| Human Secretin | 10 | Leucine (Leu) | Important for binding and activation | mdpi.com |
| SCTR | 323 | Lysine | Necessary for G protein-coupling and cAMP accumulation | scbt.com |
| SCTR | 339, 343 | Arginine | May be responsible for surface presentation and/or receptor stability | scbt.com |
| SCTR | 373 | Glutamic Acid (E) | Interacts with His1 and Ser2 of secretin | nih.gov |
SCTR Oligomerization and Heterodimerization (e.g., with AVPR2)
Like many other GPCRs, the secretin receptor can form dimers and potentially higher-order oligomers. SCTR is known to exist as a structurally specific homo-dimeric complex. nih.gov This dimerization is built around the lipid-exposed face of the fourth transmembrane segment and is considered important for facilitating G protein association and achieving a high-affinity state for the receptor. nih.gov
Beyond self-association, SCTR can also form heterodimers with other GPCRs. A notable example is its interaction with the arginine vasopressin receptor 2 (AVPR2). researchgate.net AVPR2 is a receptor primarily involved in regulating water reabsorption in the kidneys. nih.gov The heterodimerization of SCTR and AVPR2 has been shown to modulate cellular signaling. This interaction can have significant functional consequences; for example, it has been demonstrated that the formation of a heteromer with SCTR can rescue the function of certain AVPR2 mutants that are defective in trafficking to the cell surface and are associated with congenital nephrogenic diabetes insipidus (NDI). researchgate.net This functional rescue provides insight into the complex interplay between different receptor systems and may explain variations in the clinical presentation of diseases like NDI. researchgate.net
Regulation of SCTR Expression and Function
The expression and function of the secretin receptor are tightly controlled through various mechanisms at the genetic, transcriptional, and post-transcriptional levels.
Transcriptional Regulation: The expression of the human SCTR gene is regulated by CpG methylation and the transcription factors Sp1 and Sp3. wikipedia.org Promoter methylation, specifically hypermethylation, can downregulate SCTR gene expression and has been identified as a potential biomarker in conditions like colorectal cancer. nih.gov Conversely, in normal breast cells, SCTR expression appears to suppress proliferation, while in cancer cells, the gene is often downregulated by this methylation mechanism, which may contribute to increased proliferation and migration. nih.gov
Regulation by Disease States and External Factors: SCTR expression is altered in various pathological conditions. Overexpression of SCTR has been observed in several types of cancer, including gastrinomas, carcinoid tumors of the lung, cholangiocarcinoma, and pancreatic ductal adenocarcinoma. mdpi.comnih.gov In liver diseases, SCTR signaling can mediate biliary damage and fibrosis in early-stage primary biliary cholangitis. nih.govnih.gov Prolonged administration of secretin in rats has been shown to increase biliary proliferation. mdpi.comnih.gov Conversely, patients with inflammatory bowel disease may exhibit a hyporesponsive state to secretin stimulation. drugs.com
Intracellular Signal Transduction Pathways of Secretin
G-Protein Coupling and Downstream Cascades
The biological actions of secretin are mediated through its interaction with the secretin receptor (SR), a member of the Class B family of G-protein coupled receptors (GPCRs). nih.govamegroups.orgnih.gov These receptors are characterized by seven transmembrane helices, an extracellular N-terminal domain that binds the peptide hormone, and an intracellular C-terminal domain that interacts with heterotrimeric G-proteins. nih.govnih.gov
Upon binding of secretin to its receptor, a conformational change is induced in the receptor, which facilitates the activation of an associated G-protein. nih.gov Specifically, the secretin receptor is coupled to a stimulatory G-protein (Gs). frontiersin.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G-protein (Gαs). The now activated Gαs-GTP complex dissociates from the beta-gamma (Gβγ) subunits and proceeds to interact with downstream effector molecules, initiating a signaling cascade. nih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation
The primary and most well-established signaling pathway activated by secretin is the cyclic adenosine monophosphate (cAMP) pathway. amegroups.orgwikipedia.org This pathway serves as a second messenger system that amplifies the initial signal generated by hormone-receptor binding.
Adenylate Cyclase Activation
The activated Gαs subunit directly interacts with and stimulates the enzyme adenylate cyclase. frontiersin.orgnih.gov Adenylate cyclase is a transmembrane enzyme that, upon activation, catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org This enzymatic reaction leads to a rapid and significant increase in the intracellular concentration of cAMP. wikipedia.org The magnitude of this increase is a critical determinant of the subsequent cellular response. Studies in calf pancreatic membranes, for instance, have demonstrated that secretin stimulation can lead to a 3- to 4-fold increase in basal adenylate cyclase activity. nih.gov
Protein Kinase A (PKA) Phosphorylation
The elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. frontiersin.orgwikipedia.org PKA is a holoenzyme typically consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that causes the release and activation of the catalytic subunits. wikipedia.org
Once active, the PKA catalytic subunits phosphorylate a variety of specific substrate proteins on serine and threonine residues. nih.gov This phosphorylation is a key mechanism for altering the function of target proteins and propagating the signal to elicit a physiological response. spandidos-publications.com The activation of PKA is a crucial step in the secretin signaling cascade, leading to the modulation of ion channels and transporters. frontiersin.orgnih.gov
Ion Channel and Transporter Modulation
A primary physiological role of secretin is the regulation of fluid and electrolyte transport across epithelial cells. This is achieved through the PKA-mediated phosphorylation and subsequent activation of specific ion channels and transporters. drugbank.com
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation
A key downstream target of PKA in secretin-responsive epithelial cells is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.govdrugbank.com CFTR is an anion channel that primarily conducts chloride (Cl-) ions across the cell membrane. nih.gov PKA-dependent phosphorylation of the regulatory (R) domain of CFTR is a prerequisite for its channel gating activity. taylorfrancis.com The activation of CFTR leads to the efflux of Cl- ions from the cell, which is a critical step in driving fluid secretion. drugbank.com
Cl-/HCO3- Anion Exchanger 2 (AE2) Activation
The activation of CFTR is functionally coupled to the activity of the Cl-/HCO3- Anion Exchanger 2 (AE2). nih.gov The efflux of Cl- through the activated CFTR channel creates an electrochemical gradient that drives the activity of AE2. This transporter facilitates the exchange of intracellular bicarbonate (HCO3-) for extracellular Cl-. nih.gov The net result of the coordinated activation of CFTR and AE2 is the secretion of a bicarbonate-rich fluid, a hallmark of secretin's action in organs like the pancreas and the biliary system. nih.govnih.gov
| Signaling Component | Role in Secretin Pathway |
| Secretin Receptor (SR) | Binds secretin, activating the Gs protein. |
| Gs Protein (Gαs) | Stimulates adenylate cyclase upon activation. |
| Adenylate Cyclase | Catalyzes the conversion of ATP to cAMP. |
| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A (PKA). |
| Protein Kinase A (PKA) | Phosphorylates and activates downstream targets like CFTR. |
| CFTR | Anion channel that secretes Cl-, driving fluid movement. |
| AE2 | Exchanges intracellular HCO3- for extracellular Cl-. |
Calcium- and Inositol (B14025) Trisphosphate (IP3)-Mediated Signaling
While the primary and most well-established intracellular signaling pathway for the secretin receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP), evidence suggests the involvement of and cross-talk with calcium-mediated signaling pathways in specific cellular contexts. patsnap.comwikipedia.org This secondary signaling cascade involves the generation of inositol trisphosphate (IP3) and the mobilization of intracellular calcium.
The general mechanism for this pathway is initiated by the activation of a G protein-coupled receptor (GPCR), like the secretin receptor, which then activates the enzyme phospholipase C (PLC). nih.gov PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: diacylglycerol (DAG) and IP3. youtube.comyoutube.com While DAG remains in the plasma membrane to activate other enzymes like protein kinase C (PKC), IP3 diffuses through the cytoplasm. youtube.comyoutube.com
IP3 binds to specific IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). youtube.comnih.gov This binding event opens the channels, allowing for the rapid release of stored calcium (Ca2+) from the ER into the cytosol, thereby increasing the intracellular calcium concentration. nih.govnih.gov
In the context of secretin signaling, this Ca2+-mediated pathway appears to play a modulatory role rather than a primary one. For instance, in cholangiocytes (the epithelial cells of the bile duct), the activation of Ca2+-dependent isoforms of protein kinase C (PKC) can subsequently influence cAMP levels and, as a result, modulate secretin-stimulated ductal secretion. nih.govamegroups.cn This "Ca2+→cAMP cross-talk" demonstrates an intricate level of regulation where different signaling pathways converge to fine-tune the cellular response to secretin. nih.gov However, in other cell types, such as pancreatic acinar cells, the primary secretory response to secretin appears to be independent of this calcium signaling pathway. nih.gov
Table 1: Key Molecules in Secretin-Associated Ca2+ and IP3 Signaling This table is interactive. You can sort and filter the data.
| Molecule | Class | Role in Pathway |
|---|---|---|
| Phospholipase C (PLC) | Enzyme | Cleaves PIP2 into IP3 and DAG upon receptor activation. |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane Phospholipid | Substrate for Phospholipase C. |
| Inositol Trisphosphate (IP3) | Second Messenger | Diffuses to the ER and binds to IP3 receptors, causing Ca2+ release. nih.gov |
| Diacylglycerol (DAG) | Second Messenger | Remains in the membrane and activates Protein Kinase C. youtube.com |
| Calcium (Ca2+) | Second Messenger Ion | Released from the ER; activates various downstream proteins, including PKC. |
Receptor Desensitization and Internalization Mechanisms
To prevent cellular overstimulation from prolonged agonist exposure, the activity of the secretin receptor is tightly regulated through processes of desensitization and internalization. nih.gov Desensitization refers to the rapid attenuation of the receptor's signaling capacity, while internalization involves the physical removal of the receptor from the cell surface into the cell's interior. Research has identified dual, distinct mechanisms governing the desensitization of the secretin receptor. nih.gov
The primary mechanism of desensitization is a phosphorylation-independent process of receptor internalization. nih.gov Following stimulation with secretin, the receptor is promptly removed from the plasma membrane. This sequestration effectively reduces the number of available receptors, leading to a profound decrease in the cell's ability to respond to subsequent stimulation. nih.gov
A second, distinct process is phosphorylation-dependent and is believed to interfere directly with the coupling of the receptor to its G protein. nih.gov The secretin receptor, a Class II GPCR, can be phosphorylated by receptor kinases. capes.gov.br This covalent modification is associated with a reduced rate of cAMP stimulation, suggesting it uncouples the receptor from adenylyl cyclase activation without necessarily requiring the receptor's removal from the membrane. nih.gov
Interestingly, the mechanisms regulating secretin receptor trafficking differ significantly from the classical model established for many other GPCRs, such as the β2-adrenergic receptor. capes.gov.br For many GPCRs, desensitization is heavily reliant on phosphorylation by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin, which both uncouples the receptor from the G protein and targets it for internalization into clathrin-coated pits. nih.gov
However, studies on the secretin receptor have revealed a different paradigm. Its internalization appears to be largely independent of both GRK phosphorylation and β-arrestin. capes.gov.br The expression of a dominant-negative form of β-arrestin, which blocks the function of endogenous β-arrestin, does not reduce secretin receptor internalization. capes.gov.br Instead, the process is markedly dependent on phosphorylation by cAMP-dependent protein kinase (PKA). Inhibition of PKA significantly decreases the sequestration of the secretin receptor. capes.gov.br This suggests that the secretin receptor utilizes a β-arrestin-independent endocytic pathway, which may be shared by other receptors like the angiotensin II type 1A receptor. capes.gov.br
Table 2: Comparison of GPCR Internalization Mechanisms This table is interactive. You can sort and filter the data.
| Feature | Classic β2-Adrenergic Receptor Model | Secretin Receptor Model |
|---|---|---|
| Primary Kinase for Internalization | G protein-coupled receptor kinases (GRKs) | cAMP-dependent Protein Kinase (PKA) capes.gov.br |
| Role of β-Arrestin | Essential for G protein uncoupling and internalization. nih.gov | Internalization is β-arrestin-independent. capes.gov.br |
| Endocytic Pathway | Clathrin-coated vesicle-mediated. nih.gov | Clathrin-independent; pathway may be shared with Angiotensin II type 1A receptor. capes.gov.br |
| Phosphorylation-Independence | Internalization is phosphorylation-dependent. | A major component of desensitization is phosphorylation-independent internalization. nih.gov |
Physiological Mechanisms and Biological Roles of Secretin Human Acetate
Regulation of Pancreatic Exocrine Function
The primary and most well-documented role of secretin is the potent stimulation of the exocrine pancreas. frontiersin.org This function is critical for the digestive process, primarily by neutralizing stomach acid and providing a suitable pH for the activity of pancreatic enzymes. teachmephysiology.com
Upon its release into the bloodstream, secretin travels to the pancreas, where it targets the ductal cells. youtube.comcolostate.edu It binds to G-protein coupled secretin receptors (SR) on the basolateral membrane of these cells. nih.govdrugbank.com This binding activates the adenylyl cyclase enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgamegroups.org
The elevation in cAMP acts as a second messenger, initiating a signaling cascade that results in the phosphorylation of protein kinase A (PKA). drugbank.comnih.gov Activated PKA then opens the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel on the apical membrane of the ductal cells. nih.govdrugbank.com The efflux of chloride ions into the pancreatic duct lumen drives the activity of an anion exchanger (AE2), which secretes bicarbonate ions (HCO₃⁻) into the duct in exchange for chloride ions. nih.gov This massive secretion of bicarbonate is accompanied by the osmotic movement of water, resulting in the production of a large volume of alkaline, bicarbonate-rich pancreatic fluid. colostate.edumhmedical.com
Table 1: Cellular Mechanism of Secretin-Induced Pancreatic Secretion
| Step | Action | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. Binding | Secretin binds to its receptor on pancreatic ductal cells. | Secretin, Secretin Receptor (SR) | Activation of the receptor. |
| 2. Signal Transduction | The activated receptor stimulates adenylyl cyclase. | G-protein, Adenylyl Cyclase | Conversion of ATP to cyclic AMP (cAMP). wikipedia.org |
| 3. Second Messenger Activation | Intracellular cAMP levels rise. | cAMP | Activation of Protein Kinase A (PKA). nih.gov |
| 4. Ion Channel Activation | PKA phosphorylates and opens the CFTR channel. | PKA, CFTR Channel | Efflux of Chloride (Cl⁻) ions into the duct lumen. nih.govdrugbank.com |
| 5. Bicarbonate Exchange | The Cl⁻ gradient drives the Cl⁻/HCO₃⁻ exchanger. | Anion Exchanger 2 (AE2) | Secretion of Bicarbonate (HCO₃⁻) into the duct. nih.gov |
| 6. Fluid Secretion | Water follows the secreted ions via osmosis. | Water | Production of voluminous, alkaline pancreatic juice. mhmedical.com |
The primary function of the secretin-stimulated pancreatic fluid is to neutralize the hydrochloric acid (HCl) in the chyme arriving from the stomach. britannica.commedlineplus.gov The stomach maintains a highly acidic environment (pH 1-3) to aid in protein digestion and kill pathogens. picmonic.com However, the delicate duodenal lining is not equipped to handle such acidity, and the digestive enzymes secreted by the pancreas function optimally in a neutral to slightly alkaline environment (pH 6-8). teachmephysiology.comnih.gov
The bicarbonate secreted by the pancreas acts as a buffer, reacting with the hydrochloric acid to produce sodium chloride, water, and carbon dioxide. youtube.com This neutralization is essential for:
Protecting the Duodenal Mucosa : It prevents acid-induced damage to the intestinal lining. teachmephysiology.compicmonic.com
Optimizing Enzyme Activity : It raises the duodenal pH to a level that is optimal for the function of key pancreatic digestive enzymes, such as pancreatic amylase and lipase (B570770), which are crucial for carbohydrate and fat digestion, respectively. wikipedia.orgpatsnap.comnih.gov
In addition to the pancreas, secretin also stimulates bicarbonate secretion from Brunner's glands located in the duodenal submucosa, further contributing to the buffering capacity of the small intestine. wikipedia.orgnih.gov
Role in Biliary Physiology
Secretin significantly influences the function of the liver, specifically by acting on the biliary epithelium to modify the volume and composition of bile. taylorandfrancis.com
Secretin is a potent choleretic, meaning it stimulates the secretion of bile from the liver. picmonic.comlumenlearning.com This effect, known as secretin-induced choleresis, specifically targets the cholangiocytes, which are the epithelial cells lining the bile ducts. researchgate.net Secretin does not affect the initial production of bile by hepatocytes (liver cells). physiology.org Instead, it modifies the bile as it passes through the biliary tree by stimulating the cholangiocytes to secrete a bicarbonate-rich fluid, a process mechanistically similar to its action on the pancreas. researchgate.netphysiology.org
This ductular secretion increases the total volume of bile, making it more watery and alkaline. tandfonline.com The increased flow helps to flush bile out of the liver and into the gallbladder and small intestine, which is important for the emulsification and digestion of dietary fats. patsnap.comtaylorandfrancis.com
Secretin's role in biliary physiology extends beyond simply stimulating fluid secretion. The secretin receptor is expressed exclusively on large cholangiocytes in the liver. nih.gov Binding of secretin to these receptors initiates the cAMP signaling cascade, which not only drives secretion but also has trophic (growth-promoting) effects. nih.govnih.gov
Research has shown that the secretin/secretin receptor axis is involved in:
Cholangiocyte Proliferation : During certain liver injuries, such as cholestasis (impaired bile flow), the expression of secretin receptors on cholangiocytes increases. physiology.org In these conditions, secretin can stimulate the proliferation of these cells, contributing to a process known as ductular reaction. nih.gov
Exocytosis : Studies have demonstrated that secretin can induce exocytosis in cholangiocytes, suggesting a role in the movement of substances across the cell membrane. nih.gov
Pathophysiological Processes : The secretin pathway is implicated in the pathophysiology of chronic cholestatic liver diseases, where it can influence biliary growth and the development of liver fibrosis. nih.govtaylorandfrancis.comnih.gov
Table 2: Summary of Secretin's Effects on Target Organs
| Target Organ | Target Cell Type | Primary Effect | Physiological Outcome |
|---|---|---|---|
| Pancreas | Ductal Cells | Stimulation of bicarbonate and fluid secretion. nih.govcolostate.edu | Neutralization of duodenal pH, enabling enzyme function. patsnap.comnih.gov |
| Liver | Large Cholangiocytes | Stimulation of bicarbonate-rich bile secretion (choleresis). nih.govresearchgate.net | Increased bile flow and alkalinity. tandfonline.com |
| Stomach | Parietal Cells, G-cells | Inhibition of acid secretion. wikipedia.orgpicmonic.com | Reduction of acid load entering the duodenum. britannica.com |
Gastric Secretion Regulation
In addition to its stimulatory effects on the pancreas and liver, secretin plays an important inhibitory role in regulating gastric function. This action is a key part of a negative feedback loop that controls the acidity of the gastrointestinal tract. physiology.org
When acidic chyme enters the duodenum and triggers secretin release, the hormone acts to reduce further gastric acid output through several mechanisms:
Direct Inhibition of Parietal Cells : Secretin can directly act on the acid-producing parietal cells in the stomach to reduce their secretion of hydrochloric acid. wikipedia.org
Inhibition of Gastrin Release : It inhibits the release of gastrin from the G-cells in the stomach's antrum. britannica.comwikipedia.org Gastrin is a potent stimulator of acid secretion, so by reducing its release, secretin indirectly lowers acid production. physiology.org
Stimulation of Somatostatin (B550006) : Secretin may stimulate the release of somatostatin, another hormone that is a powerful inhibitor of gastric acid secretion. wikipedia.org
By delaying gastric emptying and inhibiting acid secretion, secretin ensures that the chyme entering the duodenum does so at a controlled rate and that the pancreas and biliary system have sufficient time to secrete the necessary bicarbonate to neutralize the acid. britannica.compatsnap.com
Inhibition of Gastric Acid Secretion
Secretin is a key regulator of gastric acid, functioning as an enterogastrone, a hormone secreted by the intestine that inhibits gastric secretion. nih.govphysiology.org When acidic chyme enters the duodenum from the stomach, it stimulates the S-cells in the duodenal lining to release secretin into the bloodstream. nih.govyoutube.com Secretin then acts to neutralize the duodenal pH through several mechanisms.
| Mechanism | Target Cell/Pathway | Mediator | Outcome |
|---|---|---|---|
| Direct Inhibition | Parietal Cells | - | Reduced HCl Secretion |
| Indirect Inhibition | G-Cells | Inhibition of Gastrin Release | Reduced Stimulation of Parietal Cells |
| Indirect Inhibition | D-Cells | Stimulation of Somatostatin Release | Inhibition of Parietal Cells and G-Cells |
| Neural Pathway | Vago-vagal Reflex | - | Inhibition of Gastric Motility and Secretion |
| Prostaglandin Pathway | Gastric Mucosa | Prostaglandins | Inhibition of Acid Secretion |
Influence on Gastrin and Somatostatin Release
Secretin's regulation of gastric acid is intricately linked to its influence on other hormones, particularly gastrin and somatostatin. wikipedia.org It effectively inhibits the release of gastrin from G-cells in the stomach, a hormone that stimulates acid secretion. nih.govck12.orglifetechindia.com This action provides a classic example of a negative feedback loop in the gastrointestinal system. physiology.org
The inhibitory effect of secretin on gastrin release is largely mediated by somatostatin. nih.gov Secretin stimulates the release of somatostatin, a hormone known for its inhibitory effects on various gastrointestinal secretions. wikipedia.orgnih.gov Studies have demonstrated that in the presence of somatostatin antibodies, the ability of secretin to inhibit gastrin release is abolished. nih.govnih.gov This indicates that somatostatin is a crucial intermediary in the process by which secretin controls gastrin levels and, consequently, gastric acidity. nih.govnih.gov
Osmoregulation and Water Homeostasis
Beyond its digestive functions, secretin is a significant regulator of water and electrolyte balance throughout the body. wikipedia.orgstudy.com It contributes to maintaining the body's internal fluid environment through actions on both the kidneys and the central nervous system. nih.govphysiology.org
Role in Renal Bicarbonate and Water Excretion
In the kidneys, secretin has been shown to have a diuretic effect, increasing the excretion of urine volume and bicarbonate. drugbank.comamegroups.cn The secretin receptor is functionally expressed in the β-intercalated cells of the cortical collecting ducts of the kidneys. nih.gov Activation of these receptors stimulates the secretion of bicarbonate into the urine, contributing to the alkalization of urine. nih.gov
This function is crucial during periods of acute base excess (metabolic alkalosis). nih.gov Research in mice has shown that the absence of the secretin receptor impairs the kidney's ability to excrete excess base, highlighting secretin's essential role in systemic acid-base homeostasis. nih.gov Secretin is also involved in the vasopressin-independent regulation of water reabsorption in the kidneys. wikipedia.orgnih.gov
Central Regulation of Water Balance (e.g., Vasopressin Release)
Secretin also plays a central role in regulating the body's water balance. nih.gov It is found in the magnocellular neurons within the paraventricular and supraoptic nuclei of the hypothalamus, key areas of the brain for controlling thirst and water excretion. wikipedia.orgnih.govyoutube.com
During states of increased plasma osmolality (an indicator of dehydration), secretin is released from the posterior pituitary gland. wikipedia.orgnih.gov In the hypothalamus, secretin acts to stimulate the expression and release of vasopressin (also known as anti-diuretic hormone or ADH). wikipedia.orgnih.govyoutube.com Vasopressin then acts on the kidneys to increase water reabsorption. ncert.nic.in This demonstrates that secretin functions at multiple levels—including the hypothalamus, pituitary, and kidneys—to meticulously regulate water homeostasis. nih.gov
Central Nervous System Functions
Emerging evidence has established secretin as a neuropeptide with significant functions within the central nervous system (CNS). nih.govamegroups.org The widespread presence of secretin and its receptors in various brain regions suggests its involvement in complex neurological processes. researchgate.netnih.gov
Neurotransmission and Neurogenesis
The secretin/secretin receptor system is considered important for the proper functioning of the CNS. nih.govamegroups.org It has been shown to exert trophic, or growth-promoting, effects on certain types of neurons, such as serotoninergic mesencephalic neurons. nih.govamegroups.org As a neuropeptide, secretin can cross the blood-brain barrier to act as a signaling molecule within the brain. frontiersin.org
Its functions at the cellular level include modulating neurotransmission, regulating gene expression, and influencing neurogenesis (the formation of new neurons). nih.gov For instance, studies have shown that secretin can regulate excitatory GABAergic neurotransmission, a key component of synaptic communication. frontiersin.org There is also evidence to suggest that secretin may be important for the survival of neural progenitor cells, which are crucial for brain development and plasticity. researchgate.net
| CNS Function | Observed Effect | Potential Implication |
|---|---|---|
| Neurotransmission | Modulates excitatory GABAergic neurotransmission | Regulation of synaptic plasticity and neuronal communication |
| Neurogenesis | Supports the survival of neural progenitor cells | Role in brain development and repair |
| Trophic Effects | Promotes growth of serotoninergic neurons | Maintenance of specific neuronal populations |
| Signaling | Crosses the blood-brain barrier | Acts as a peripheral signal to the brain |
Influence on Motor Behavior
Secretin human acetate (B1210297) exerts a discernible influence on motor behavior, primarily through its actions within the central nervous system, particularly the cerebellum. Research has demonstrated that secretin has a direct effect on Purkinje neurons, which are integral to motor coordination and learning. selfhacked.comnih.gov In animal models, mice lacking the secretin gene have exhibited impaired motor coordination and learning capabilities. selfhacked.com
Studies have shown that the administration of secretin can lead to an increase in ambulation distance, although it does not appear to affect exploratory activity. lktlabs.comamazonaws.com In mice displaying stereotypic circular movements, both intracerebroventricular and intranasal application of secretin was found to attenuate these movements and improve horizontal locomotion without altering exploratory behavior. nih.gov Furthermore, secretin has been suggested to enhance eye-blink conditioning, a form of motor learning closely associated with cerebellar function. nih.gov These findings collectively point to a significant role for secretin in the modulation of motor control and learning. nih.gov
| Experimental Model | Administration Route | Observed Effect on Motor Behavior | Reference |
| Mice | Intranasal/Intracerebroventricular | Improved motor behavior, reduced hyperactivity | selfhacked.comlktlabs.comamazonaws.com |
| Secretin-deficient mice | Genetic knockout | Reduced motor coordination and learning | selfhacked.comnih.gov |
| Japanese waltzing mice | Intracerebroventricular/Intranasal | Attenuation of stereotypic circular movements | nih.gov |
Modulation of Catecholamine Biosynthesis and Secretion
Secretin human acetate plays a role in the regulation of catecholamine biosynthesis and secretion. It has been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines. lktlabs.comamazonaws.com This effect on transcription is triggered by nanomolar concentrations of secretin and is mediated through the secretin receptor (SCTR), involving the cAMP-PKA and extracellular-signal-regulated kinase 1/2 signaling pathways. nih.govnih.gov
The secretion of catecholamines is also stimulated by secretin, albeit at higher, micromolar concentrations. nih.govnih.gov This secretory effect is not mediated by the SCTR but rather through PAC1/VPAC receptors. nih.govnih.gov The signaling pathway for secretion involves phospholipase C (PLC) and an increase in intracellular calcium. nih.govnih.gov Interestingly, secretin-induced catecholamine secretion can occur without the presence of extracellular calcium and is long-lasting, even after a brief exposure to the peptide. nih.govnih.gov
| Process | Effective Secretin Concentration | Receptors Involved | Key Signaling Pathway | Reference |
| Catecholamine Biosynthesis (Transcription) | Nanomolar | SCTR | cAMP-PKA, ERK1/2 | nih.govnih.gov |
| Catecholamine Secretion | Micromolar | PAC1/VPAC | PLC, Intracellular Ca2+ | nih.govnih.gov |
Involvement in Appetite Regulation and Lipid Homeostasis
This compound is implicated in the complex processes of appetite regulation and the maintenance of lipid homeostasis. It is understood to function as a satiation signal, contributing to the feeling of fullness and thereby reducing food intake. biocompare.comnih.gov This anorectic effect is believed to be mediated, at least in part, through a gut-brain axis involving brown adipose tissue (BAT). biocompare.combiorxiv.org Secretin can activate BAT, leading to increased heat production and the relay of satiety signals to the brain. biocompare.com The anorectic effect of peripherally administered secretin is also mediated through the vagus nerve. plos.org
In the realm of lipid homeostasis, secretin stimulates lipolysis in adipocytes. lktlabs.comamazonaws.com This process is mediated by protein kinase A (PKA) and hormone-sensitive lipase (HSL). lktlabs.comamazonaws.com Additionally, secretin has been found to induce the uptake of fatty acids and the secretion of adiponectin and monocyte chemotactic protein-1 in mature adipocytes. researchgate.net There is also evidence to suggest that secretin plays a role in intestinal lipid absorption through the regulation of the CD36 protein. hku.hk
| Area of Regulation | Mechanism of Action | Key Molecules/Tissues Involved | Reference |
| Appetite Regulation | Induction of satiation | Brown Adipose Tissue (BAT), Vagus Nerve | biocompare.combiorxiv.orgplos.org |
| Lipid Homeostasis | Stimulation of lipolysis, fatty acid uptake, and intestinal lipid absorption | Adipocytes, PKA, HSL, CD36 | lktlabs.comamazonaws.comresearchgate.nethku.hk |
Role in Brain Development and Cognitive Functions
Beyond its classic hormonal roles, this compound also functions as a neuropeptide, influencing brain development and cognitive processes. drugbank.comnih.gov Secretin and its receptor are widely expressed in various brain regions, including the hippocampus, hypothalamus, and cerebellum. nih.gov It has been shown to have a growth-promoting effect on neurons. selfhacked.com In animal models, a deficiency in secretin leads to a reduction in the number of new neurons due to increased cell death of neuron-producing cells. selfhacked.com
Secretin is also involved in modulating cognitive functions such as social behavior and spatial learning. nih.govnih.gov Secretin-deficient mice have demonstrated impaired social behavior. selfhacked.com The peptide is thought to influence social behavior by increasing the release of oxytocin (B344502) in the brain. selfhacked.com The widespread presence and diverse functions of secretin in the central nervous system underscore its importance in both the structural development and the cognitive operations of the brain. nih.gov
Interactions with Other Hormonal and Neural Systems
This compound is part of a complex network of gut hormones that regulate digestive and metabolic processes. Its interactions with other key hormones such as cholecystokinin (B1591339) (CCK), glucagon-like peptide 1 (GLP-1), and gastric inhibitory peptide (GIP) are crucial for maintaining glucose homeostasis. While secretin on its own has been shown to have no significant effect on insulin (B600854) release, it can slightly enhance arginine-induced insulin secretion. nih.gov
In contrast, both CCK and GIP are potent stimulators of insulin secretion, particularly in the presence of elevated glucose or arginine levels. nih.govnih.gov All three hormones—secretin, CCK, and GIP—have been observed to stimulate the secretion of glucagon (B607659) in response to arginine. nih.gov The interplay between these hormones is essential for the fine-tuning of pancreatic endocrine function in response to nutrient intake.
The physiological actions of this compound are intricately linked with the nervous system, particularly through vagal-vagal neural pathways. The vagal afferent pathway is essential for mediating many of secretin's effects, including the inhibition of gastric acid secretion and motility. nih.govresearchgate.net The anorectic effect of peripherally released secretin is also dependent on intact vagal afferent signaling to transmit satiety signals from the gastrointestinal tract to the brainstem and hypothalamus. plos.org
Furthermore, vagal input appears to modulate the expression of secretin receptors in certain tissues. For instance, in the rat forestomach, vagotomy or vagal ligation has been shown to decrease the number of secretin binding sites, suggesting that neural input via axonal transport is important for maintaining receptor levels and, consequently, secretin's action on gastric motility. nih.gov This neuro-hormonal control highlights the integrated regulation of digestive processes. nih.gov
Influence of Insulin and Somatostatin
The physiological effects of this compound are intricately modulated by other pancreatic and gastrointestinal hormones, notably insulin and somatostatin. These interactions form a complex regulatory network that influences endocrine and exocrine pancreatic secretions.
Secretin has been observed to have a modest incretin (B1656795) effect, meaning it can stimulate insulin release from the pancreas, particularly in the presence of elevated glucose levels. frontiersin.orgnih.gov Early research indicated that intravenous administration of purified secretin led to insulin release when serum secretin concentrations were within a physiological range. nih.gov This suggests that secretin contributes to the augmentation of insulin release following the ingestion of nutrients like glucose and protein. nih.gov The release of secretin itself can be triggered by gastrin, creating a hormonal cascade where gastrin stimulates secretin, which in turn stimulates insulin release to manage incoming metabolites. nih.gov
However, the insulinotropic effect of secretin appears to be dependent on the physiological context. Some studies have shown that at physiological doses, intravenous secretin does not significantly increase insulin secretion on its own, but it can potentiate glucose-stimulated insulin release. frontiersin.orgkarger.com Pharmacological doses, on the other hand, have been shown to induce a significant, albeit transient, increase in plasma insulin. frontiersin.org This suggests that secretin's primary role may be to enhance the insulin response to glucose rather than being a potent direct stimulator of insulin secretion. frontiersin.orgkarger.com The magnitude of the insulin response to secretin is dependent on glucose levels. nih.gov
Somatostatin, a hormone with widespread inhibitory actions, also plays a crucial role in modulating the effects of secretin. clevelandclinic.orgnih.gov Produced by D-cells in the pancreas and gastrointestinal tract, somatostatin generally inhibits the release of several hormones, including secretin, insulin, and glucagon. clevelandclinic.orgyoutube.commdpi.com In the gastrointestinal tract, somatostatin can limit the release of secretin. clevelandclinic.orgyoutube.com This inhibitory action extends to pancreatic exocrine secretions as well. nih.govnih.gov For instance, somatostatin can inhibit the bile flow stimulated by secretin, likely by decreasing secretin release from the duodenal mucosa. nih.gov
The interplay between these three hormones is complex. Secretin can stimulate the release of insulin, while somatostatin acts as a general inhibitor, suppressing the secretion of both secretin and insulin. clevelandclinic.orgnih.gov The inhibitory action of secretin on gastric acid secretion is also partly regulated by somatostatin. nih.gov Furthermore, insulin itself can stimulate the secretion of somatostatin, creating a potential negative feedback loop. nih.govresearchgate.net This intricate relationship ensures a finely tuned regulation of digestion and metabolism.
Table 1: Summary of Research Findings on the Interaction of Secretin with Insulin and Somatostatin
| Hormone Interaction | Observed Effect | Context/Conditions | Key Findings |
|---|---|---|---|
| Secretin on Insulin | Stimulation of insulin release | Potentiates glucose-stimulated insulin release. frontiersin.orgkarger.com | The effect is more pronounced in the presence of elevated glucose. nih.gov Physiological doses alone may not have a significant effect. frontiersin.org |
| Somatostatin on Secretin | Inhibition of secretin release | Reduces secretin-stimulated bile flow. nih.gov | Somatostatin acts as a key inhibitor of various gastrointestinal hormones. clevelandclinic.orgyoutube.com |
| Somatostatin on Insulin | Inhibition of insulin release | Part of its general inhibitory function on pancreatic hormones. clevelandclinic.orgnih.gov | Somatostatin helps regulate blood glucose by preventing excessive insulin secretion. clevelandclinic.org |
| Insulin on Somatostatin | Stimulation of somatostatin secretion | Forms a potential feedback mechanism. nih.govresearchgate.net | This interaction contributes to the precise control of pancreatic hormone release. |
| Secretin on Gastric Acid | Inhibition of secretion | This effect is partially mediated by somatostatin. nih.gov | Highlights the interconnected regulatory pathways in the digestive system. |
Methodologies for Research on Secretin Human Acetate
Animal Models for Secretin Research
While in vitro models are invaluable for mechanistic studies, animal models are necessary to understand the integrated physiological and behavioral effects of secretin human acetate (B1210297) in a whole organism.
Mice and rats are the most commonly used animal models in secretin research due to their genetic tractability, relatively short reproductive cycle, and well-characterized physiology and behavior.
Physiological Studies : Rodent models are extensively used to study the metabolic effects of secretin. For example, diet-induced obesity mouse models are employed to investigate the effects of secretin analogs on body weight, food intake, and energy expenditure. nih.govfrontiersin.org Studies in rats have been crucial in elucidating the role of secretin in regulating gastric acid secretion and pancreatic bicarbonate secretion. nih.gov Furthermore, secretin receptor-deficient mice have been instrumental in understanding the role of the secretin/secretin receptor axis in synaptic plasticity.
Behavioral Studies : The role of secretin as a neuropeptide is investigated through behavioral studies in rodents. Secretin-deficient mice have been shown to have impaired neurobehavioral development. nih.gov Additionally, rodent studies have indicated that secretin is involved in the regulation of neurotransmitter synthesis and release in the brain. nih.gov
Genetically Modified Animal Models (e.g., SCTR Knock-out Mice)
Genetically modified animal models, particularly secretin receptor (SCTR) knock-out (SCTR-/-) mice, have been instrumental in elucidating the physiological roles of secretin beyond its classical functions in pancreatic secretion. By observing the phenotype of mice lacking the secretin receptor, researchers can infer the functions of the secretin signaling pathway.
Studies using SCTR-/- mice have revealed unexpected roles for secretin in metabolism and renal function. For instance, these mice have been shown to be resistant to high-fat diet-induced obesity. Despite similar food intake as their wild-type littermates, SCTR-/- mice gain significantly less weight and have lower body fat content when fed a high-fat diet. nih.gov This resistance is linked to impaired intestinal fatty acid absorption, supported by findings of lower postprandial triglyceride concentrations in circulation. nih.gov Mechanistically, the expression of the fat absorption regulator, cluster of differentiation 36 (CD36), was found to be reduced in the jejunal cells of these knock-out mice. nih.gov
Furthermore, SCTR-/- mice exhibit phenotypes related to renal water reabsorption, presenting with mild polydipsia and polyuria. nih.gov This is associated with reduced renal expression of aquaporin 2 (AQP2) and aquaporin 4 (AQP4), suggesting that secretin signaling is involved in the vasopressin-independent mechanisms of renal water handling. nih.gov Other investigations have shown that SCTR knock-out mice are unable to respond effectively to an acute base load, leading to prolonged metabolic alkalosis, which points to a role for secretin in maintaining bicarbonate homeostasis. researchgate.net
| Model | Area of Investigation | Key Research Findings in SCTR-/- Mice | Reference |
|---|---|---|---|
| SCTR Knock-out (SCTR-/-) | Metabolism & Obesity | Resistant to high-fat diet-induced obesity; reduced weight gain and body fat. nih.gov | nih.gov |
| SCTR Knock-out (SCTR-/-) | Intestinal Lipid Absorption | Impaired intestinal fatty acid absorption; reduced postprandial triglycerides and lower expression of CD36. nih.gov | nih.gov |
| SCTR Knock-out (SCTR-/-) | Renal Function | Exhibit mild polydipsia and polyuria; reduced renal expression of AQP2 and AQP4. nih.gov | nih.gov |
| SCTR Knock-out (SCTR-/-) | Acid-Base Homeostasis | Unable to rapidly increase urine base excretion in response to an acute base load, leading to prolonged metabolic alkalosis. researchgate.net | researchgate.net |
| Secretin Knock-out (Sct-/-) | Pancreatic Growth | Secretin is not essential for adaptive pancreatic growth. nih.gov | nih.gov |
| Secretin Knock-out (Sct-/-) | Gut Microbiota | Alters composition and abundance but has minor effects on overall function of gut microbiota. frontiersin.org | frontiersin.org |
Surgical Models (e.g., Bile Duct Ligation)
Surgical models that induce specific pathologies are critical for studying the role of secretin human acetate in disease states. Bile duct ligation (BDL) is a widely used surgical model to induce cholestasis and cholangiocyte proliferation, allowing researchers to investigate the mechanisms of bile formation and the pathophysiology of cholestatic liver diseases. nih.govphysiology.org
In BDL models, the common bile duct is surgically occluded, leading to the accumulation of bile, which triggers a proliferative response in cholangiocytes (the epithelial cells lining the bile ducts). physiology.org This model has been essential in demonstrating secretin's role in regulating biliary secretion and cholangiocyte growth. Research shows that following BDL in rats, there is an increase in secretin receptor (SR) gene expression and secretin-stimulated bile secretion. physiology.org This suggests that cholangiocyte proliferation is associated with enhanced ductal secretory activity in response to secretin. physiology.org
Studies comparing BDL models with other cholestatic models, such as a choledocho-caval (CC) fistula which does not cause bile duct epithelial damage, have further clarified secretin's mechanism. In rats with a CC fistula, secretin infusion significantly increased bile flow and biliary bicarbonate excretion. nih.gov However, in rats that underwent BDL for 48 hours, which causes damage to the bile duct epithelium, no such stimulation by secretin was observed. nih.gov These findings indicate that the integrity of the bile duct epithelium is crucial for the secretin-induced biliary response.
Combining the BDL model with genetically modified animals has provided even stronger evidence for secretin's trophic effects. In a study using both wild-type and SCTR knock-out (SR-/-) mice, both groups underwent BDL. The results showed that the characteristic hyperplasia of large cholangiocytes seen in wild-type BDL mice was significantly reduced in the SR-/- BDL mice. nih.gov This provides direct evidence that the secretin-SCTR signaling pathway is a key modulator of cholangiocyte proliferation during cholestasis. nih.gov
| Surgical Model | Pathology Induced | Key Research Findings Related to Secretin | Reference |
|---|---|---|---|
| Bile Duct Ligation (BDL) | Extrahepatic Cholestasis, Cholangiocyte Proliferation | BDL increases secretin receptor gene expression and secretin-stimulated bile secretion. physiology.org | physiology.org |
| BDL vs. Choledocho-caval (CC) fistula | Cholestasis with (BDL) and without (CC fistula) bile duct epithelial damage | Secretin stimulates bile flow and bicarbonate excretion in CC fistula rats, but not in BDL rats, highlighting the need for intact epithelium. nih.gov | nih.gov |
| BDL in SCTR-/- Mice | Extrahepatic Cholestasis | Knockout of the secretin receptor reduces the large cholangiocyte hyperplasia typically induced by BDL. nih.gov | nih.gov |
Advanced Imaging Techniques in Mechanistic Research
Positron Emission Tomography (PET) with Tracers (e.g., 11C-acetate)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of physiological processes. yale.edu In research on this compound, PET combined with specific tracers is an emerging methodology for assessing pancreatic function. The use of 11C-acetate, a tracer involved in fatty acid synthesis and myocardial oxygen consumption, has shown promise in evaluating pancreatic exocrine function when paired with secretin stimulation. nih.govsnmmi.org
A pilot study was conducted on healthy volunteers to develop a non-invasive imaging test for pancreatic exocrine function. nih.govsnmjournals.orgsnmjournals.org Participants underwent two dynamic 60-minute 11C-acetate PET scans, one at baseline and one following the administration of secretin. nih.gov The study aimed to determine if secretin-induced pancreatic secretion could be measured and quantified by changes in the kinetics of the 11C-acetate tracer.
The results demonstrated significant changes in tracer kinetics after secretin stimulation. nih.govsnmjournals.org Using a 1-compartment model for kinetic analysis, the rate constants for tracer uptake (k1) and release (k2) from the pancreas were calculated. Both k1 and k2 increased significantly after secretin administration. nih.govsnmjournals.org Furthermore, increased 11C-acetate activity was visually observed in the duodenum post-stimulation, consistent with the secretin-induced secretion of pancreatic fluid into the small intestine. nih.govsnmjournals.org These findings suggest that 11C-acetate PET with secretin stimulation is a promising non-invasive approach for assessing both basal and stimulated pancreatic exocrine function. snmjournals.org
| Parameter | Condition | Finding | Statistical Significance (p-value) | Reference |
|---|---|---|---|---|
| Tracer Uptake Rate (k1) | Post-Secretin vs. Baseline | Significantly increased | p = 0.046 | nih.govsnmjournals.org |
| Tracer Release Rate (k2) | Post-Secretin vs. Baseline | Significantly increased | p = 0.023 | nih.govsnmjournals.org |
| Pancreas-to-Liver Ratio | Post-Secretin vs. Baseline | Decreased | p = 0.037 | nih.govsnmjournals.org |
| Duodenal Tracer Activity | Post-Secretin vs. Baseline | Increased | Qualitative observation | nih.govsnmjournals.org |
Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (MRCP) for Research Applications
Secretin-enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) is an advanced, non-invasive imaging technique that provides both morphological and functional information about the pancreaticobiliary system. nih.govresearchgate.net Standard MRCP relies on heavily T2-weighted images to visualize static fluid in the pancreatic and bile ducts. researchgate.net The administration of this compound enhances this technique by stimulating the pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid. nih.govajronline.org This increased fluid volume distends the pancreatic ductal system, improving its visualization and allowing for a dynamic assessment of pancreatic exocrine function. ajronline.orgnih.gov
In the research setting, S-MRCP is utilized for several applications. It provides a more detailed delineation of the pancreatic duct anatomy, which is crucial for studying congenital anomalies like pancreas divisum and for identifying subtle ductal changes in early-stage chronic pancreatitis. ajronline.orgnih.govajronline.org The distention of the ductal system following secretin administration can improve the diagnosis of conditions such as Santorinicele (a focal cystic dilation of the accessory duct). ajronline.org
S-MRCP is also increasingly used in the research of pancreatic cystic neoplasms. ajronline.org The ductal distention can help determine if a cystic lesion communicates with the pancreatic ductal system, a key feature in differentiating intraductal papillary mucinous neoplasms (IPMNs) from other types of cysts. ajronline.org
Furthermore, S-MRCP serves as a tool for the quantitative assessment of pancreatic exocrine reserve. By measuring the volume of fluid secreted into the duodenum over time after secretin administration, researchers can estimate exocrine function. ajronline.orgajronline.org A reduction in the volume of secreted fluid can serve as a proxy for exocrine dysfunction, and this functional data can be correlated with morphological findings of pancreatic disease. ajronline.orgajronline.org The technique is also applied in postoperative settings to evaluate the patency of pancreaticoenteric anastomoses and to detect ductal leaks. ajronline.org
Mechanistic Roles of Secretin Human Acetate in Disease Pathogenesis
Pancreatic Disorders: Hypo- and Hyper-Responsiveness Mechanisms
Secretin's primary function is to stimulate the pancreas to release a bicarbonate-rich fluid that neutralizes stomach acid in the duodenum, creating an optimal pH for digestive enzymes. nih.govcolostate.edu The responsiveness of pancreatic ductal cells to secretin is critical for normal digestive function. Deviations from this normal response, manifesting as either hypo- or hyper-responsiveness, are central to the mechanisms of certain pancreatic disorders.
Hypo-responsiveness , or a diminished response to secretin, is a hallmark of exocrine pancreatic insufficiency (EPI). medscape.comwikipedia.org In conditions like chronic pancreatitis, cystic fibrosis, and pancreatic cancer, the pancreas's ability to secrete bicarbonate is impaired. mountsinai.orgmedlineplus.gov The mechanism often involves a loss of functional pancreatic parenchyma or obstruction of the pancreatic duct, which prevents the secretin-stimulated fluid from reaching the duodenum. youtube.com In cystic fibrosis, the underlying defect is in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an anion channel crucial for bicarbonate secretion. nih.gov Secretin stimulation normally activates CFTR, but in cystic fibrosis, this pathway is disrupted, leading to a significantly reduced secretory response. nih.gov Diagnostic tests, such as the secretin stimulation test, are used to measure this hypo-responsiveness and assess the exocrine function of the pancreas. nih.govmountsinai.orgclevelandclinic.org
Hyper-responsiveness to secretin is less commonly characterized but can be a factor in other pancreatic conditions. While not a direct cause, an exaggerated secretory response could potentially contribute to altered ductal pressures or flow dynamics. The clinical significance and underlying molecular mechanisms of secretin hyper-responsiveness are still areas of ongoing research.
| Condition | Typical Secretin Response | Primary Mechanism |
| Chronic Pancreatitis | Hypo-responsive | Loss of functional pancreatic cells, ductal obstruction. mountsinai.orgyoutube.com |
| Cystic Fibrosis | Hypo-responsive | Defective CFTR protein disrupts bicarbonate secretion pathway. mountsinai.orgnih.gov |
| Pancreatic Cancer | Hypo-responsive | Obstruction of the pancreatic duct or destruction of secretory tissue. mountsinai.org |
Cholangiopathies and Biliary Disorders
In the liver, the secretin receptor is exclusively expressed by cholangiocytes, the epithelial cells lining the bile ducts. nih.govresearchgate.net Secretin stimulates these cells to secrete a bicarbonate- and water-rich fluid, which modifies the volume and alkalinity of bile. colostate.edunih.gov This "biliary bicarbonate umbrella" is thought to protect cholangiocytes from the cytotoxic effects of bile acids. nih.govnih.gov Dysregulation of the secretin/secretin receptor (Sct/SR) axis is a key factor in the pathogenesis of various cholangiopathies. nih.gov
Role in Biliary Hyperplasia and Ductopenic Liver Diseases
The Sct/SR axis is intricately linked to the proliferative activity of cholangiocytes. nih.gov
Biliary Hyperplasia: In conditions characterized by biliary hyperplasia (an increase in the number of bile ducts), such as after bile duct ligation, the expression of the secretin receptor is significantly increased. nih.govnih.gov This upregulation leads to an augmented response to secretin, promoting both biliary secretion and cholangiocyte proliferation. nih.govnih.gov This suggests that secretin acts as a trophic factor for cholangiocytes, and its signaling is a key component of the ductular reaction observed in many cholestatic liver diseases. nih.govnih.gov
Ductopenic Liver Diseases: Conversely, in ductopenic diseases, where there is a progressive loss of bile ducts, a reduction in secretin receptor expression and a blunted choleretic response to secretin are observed. nih.govnih.govuniroma1.it For instance, in late-stage primary biliary cholangitis (PBC), a loss of Sct/SR signaling contributes to a faulty bicarbonate umbrella. nih.govresearchgate.net Studies suggest that restoring secretin signaling could be a therapeutic strategy for certain ductopenic conditions by promoting the restoration of secretory processes. nih.govnih.gov
| Pathological State | Sct/SR Axis Activity | Consequence |
| Biliary Hyperplasia (e.g., BDL) | Upregulated | Increased cholangiocyte proliferation and secretion. nih.govnih.gov |
| Ductopenic Diseases (e.g., late-stage PBC) | Downregulated/Blunted | Reduced biliary secretion, loss of protective bicarbonate umbrella. nih.govresearchgate.net |
Mechanisms of Defective Bicarbonate Secretion in Cholangiopathies
Defective bicarbonate secretion is a central pathophysiological feature of fibrosing cholangiopathies like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). nih.govnih.gov The mechanism involves the disruption of the secretin-stimulated signaling cascade.
Normally, secretin binding to its receptor on the cholangiocyte increases intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net This activates protein kinase A (PKA), which in turn phosphorylates and opens the CFTR channel, allowing chloride ions to exit into the bile duct lumen. nih.gov The resulting chloride gradient drives the activity of the anion exchanger 2 (AE2), which secretes bicarbonate into the bile in exchange for chloride. nih.govnih.gov
In cholangiopathies like PBC, the expression of AE2 can be reduced, impairing the bicarbonate umbrella. nih.gov The entire Sct/SR signaling pathway can be blunted in late-stage disease, leading to a failure to generate an adequate bicarbonate-rich choleresis. nih.gov This leaves the cholangiocytes vulnerable to damage from hydrophobic bile acids, contributing to inflammation, fibrosis, and the progression of the disease. nih.govresearchgate.net
Metabolic Dysregulation
Emerging research has identified secretin as a significant, though often overlooked, player in the regulation of metabolism. nih.govnih.gov Its receptors are found in brain regions that control energy homeostasis, such as the hypothalamus, as well as in adipose tissue. nih.govwikipedia.org
Obesity and Energy Homeostasis
Secretin appears to have a dual role in promoting negative energy balance, making it a potential target for anti-obesity therapies. nih.gov
Energy Expenditure: Secretin activates brown adipose tissue (BAT), a key site for thermogenesis, thereby increasing whole-body energy expenditure. nih.gov This suggests a gut-BAT-brain axis where secretin, released during feeding, signals to increase calorie burning. nih.gov
Energy Intake: Both central and peripheral administration of secretin have been shown to reduce food intake in animal models, indicating an anorectic role. nih.govwikipedia.org This effect may be mediated by the central melanocortin system, a critical pathway for appetite regulation. wikipedia.orgresearchgate.net Secretin can also increase feelings of satiation. nih.gov
Studies have shown that mice lacking the secretin receptor are resistant to high-fat diet-induced obesity. nih.gov A long-acting secretin receptor agonist was found to increase energy expenditure in obese mice, and when combined with a GLP-1 receptor agonist, it produced a synergistic effect on body weight loss. nih.gov
Non-Alcoholic Fatty Liver Disease (NAFLD)
The secretin/secretin receptor axis is also implicated in the pathogenesis of NAFLD, the most common chronic liver disease worldwide. iu.edumdpi.com Cholangiocytes are known to play a role in NAFLD progression through ductular reaction and subsequent fibrosis. nih.gov
Potential Mechanistic Links in Central Nervous System Disorders
Secretin human acetate (B1210297), a synthetic form of the endogenous gastrointestinal hormone secretin, is also recognized as a neuropeptide, with both the hormone and its receptor being expressed in the central nervous system (CNS). nih.govdrugbank.comamegroups.cn This dual role has prompted investigations into its potential mechanistic involvement in the pathogenesis of various CNS disorders. The secretin/secretin receptor axis is considered important for the regulation of normal CNS function. nih.govamegroups.cn
Research using animal models has provided significant insights. For instance, mice deficient in the secretin receptor have demonstrated impaired synaptic plasticity and social behaviors. nih.govamegroups.cn Similarly, secretin-deficient mice have shown impaired hippocampal synaptic function. amegroups.cn These findings suggest a fundamental role for secretin signaling in neural processes that underpin learning, memory, and social interaction. nih.govneurodiversity.net Further evidence points to a trophic, or nourishing, effect of secretin on serotoninergic mesencephalic neurons during development, an effect that appears to be diminished in the context of neurodegenerative disorders. nih.govamegroups.cn
The presence of secretin and its receptors in key brain regions, including the hippocampus, hypothalamus, and cerebellum, supports its involvement in a range of neurological functions. neurodiversity.netnih.gov Centrally, secretin is believed to participate in the regulation of fluid homeostasis, food intake, and social behaviors. nih.govfrontiersin.org The initial hypothesis that secretin could be a therapeutic agent for autism spectrum disorders (ASD) stemmed from these neurological functions. However, numerous rigorous, randomized controlled clinical trials have since concluded that secretin is not effective for improving the symptoms of ASD when compared to a placebo. nih.gov
| Neurological Process/System | Observed Role of Secretin/Secretin Receptor Axis | Supporting Evidence |
|---|---|---|
| Synaptic Function | Modulation of synaptic plasticity, particularly in the hippocampus. nih.govamegroups.cn | Impaired synaptic function and plasticity in secretin-deficient and secretin receptor-deficient mice. nih.govamegroups.cn |
| Neuronal Development | Exerts trophic effects on serotoninergic neurons. nih.govamegroups.cn | These effects are reportedly lost in neurodegenerative conditions. nih.govamegroups.cn |
| Behavioral Regulation | Involvement in social behavior, learning, and memory. nih.govamegroups.cnneurodiversity.net | Deficits in social behavior observed in receptor-deficient mice. nih.govamegroups.cn |
| Homeostasis | Acts as a neuropeptide to help regulate water balance and food intake. nih.govfrontiersin.org | Expression of secretin and its receptors in the hypothalamus. nih.gov |
Secretin Receptor Dysregulation in Pathological States (e.g., Cancer Cell Proliferation)
The secretin receptor (SCTR) is a G protein-coupled receptor that, upon binding to secretin, typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This signaling pathway is crucial for secretin's physiological functions. However, dysregulation of SCTR expression and signaling has been identified in several pathological states, most notably in the proliferation of cancer cells.
High levels of SCTR expression have been observed in a variety of tumors, including pancreatic ductal adenocarcinomas, cholangiocarcinomas, gastrinomas, and bronchopulmonary carcinoid tumors. nih.govnih.gov This overexpression can lead to altered cellular responses to secretin. In certain endocrine tumors, such as pheochromocytoma, the secretin receptor has been shown to actively promote cancer cell proliferation. nih.gov This pro-proliferative effect is mediated, at least in part, by the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.gov Consequently, reducing SCTR expression in these cancer cells has been demonstrated to decrease their proliferation. nih.gov
Conversely, the role of secretin signaling in cancer is not uniform. In cholangiocarcinoma (bile duct cancer), secretin has been found to have an anti-proliferative effect. nih.gov Research indicates that in these cancer cells, the secretin receptor may couple to an inhibitory G protein (Gαi) instead of the typical stimulatory Gαs protein. nih.gov This switch in signaling suppresses intracellular cAMP levels and inhibits growth. In line with this finding, SCTR expression is often downregulated in human cholangiocarcinoma samples. nih.gov
Furthermore, molecular alterations of the receptor itself can contribute to disease. In pancreatic adenocarcinoma, a misspliced variant of the SCTR has been identified alongside the wild-type receptor. aacrjournals.org This variant may interfere with the function of the normal receptor, potentially by forming dimers that silence its activity. aacrjournals.org This could provide a mechanism for cancer cells to eliminate a growth-inhibitory signal that might otherwise be mediated by secretin. aacrjournals.org The high SCTR expression in pancreatic and esophageal cancers has positioned it as a potential target for molecular imaging and peptide receptor radioligand therapy. nih.govbiorxiv.org
| Cancer Type | SCTR Expression Level | Effect on Cell Proliferation | Associated Signaling Mechanism |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | High expression; misspliced variants present. nih.govnih.govaacrjournals.org | Complex; potential loss of growth-inhibitory signal. aacrjournals.org | Missplicing may inhibit wild-type receptor function. aacrjournals.org |
| Cholangiocarcinoma | Often downregulated. nih.gov | Inhibitory. nih.gov | Receptor coupling switches from Gαs to Gαi, suppressing cAMP. nih.gov |
| Gastrinoma | High expression. nih.govnih.gov | Promotive. | Enhanced secretin-mediated signaling. nih.gov |
| Bronchopulmonary Carcinoid Tumors | High expression. nih.gov | Promotive. | Enhanced secretin-mediated signaling. nih.gov |
| Pheochromocytoma | High expression. nih.gov | Promotive. nih.gov | Activation of PI3K/AKT pathway. nih.gov |
| Esophageal Cancer | High expression. nih.govbiorxiv.org | Considered a potential therapeutic target. nih.govbiorxiv.org | N/A |
Future Directions and Emerging Research Areas
Elucidating Novel Physiological Roles and Systemic Effects
Secretin, a hormone first identified for its role in digestion, is now understood to have wide-ranging, or pleiotropic, effects on various organ systems. nih.govfrontiersin.org Ongoing research continues to uncover novel physiological roles for secretin human acetate (B1210297) beyond its classical functions of stimulating pancreatic and biliary bicarbonate secretion. nih.govnih.gov These emerging roles suggest that secretin acts as a key signaling molecule in whole-body homeostasis. frontiersin.org
Cardiovascular and Renal Systems: Pharmacological doses of secretin have been shown to exert significant hemodynamic effects, including increasing cardiac output and stroke volume, while decreasing systemic vascular resistance. frontiersin.orgnih.gov This suggests both a vasodilator and a potential inotropic (affecting heart muscle contraction) effect. frontiersin.orgnih.gov In rat cardiomyocytes, secretin receptor stimulation leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP), which is linked to increased contraction. nih.gov Recent studies in humans using advanced imaging techniques have supported a potential inotropic effect by demonstrating that secretin increases myocardial glucose uptake. nih.gov
In the renal system, secretin has been shown to increase renal blood flow, glomerular filtration rate, and urinary volume, indicating a diuretic effect in some species, including humans. nih.govfrontiersin.orgnih.govphysiology.org It may also play a role in water homeostasis through both a central mechanism involving vasopressin and a direct, vasopressin-independent effect on aquaporin 2 channels in the kidney's collecting tubules. frontiersin.orgnih.gov These cardiorenal effects highlight secretin's potential as a subject for future studies in heart and kidney failure. nih.govphysiology.org
Metabolic Regulation and Appetite Control: Emerging evidence points to secretin as a significant player in energy metabolism and appetite regulation. frontiersin.orgwikipedia.org It has been identified as a non-sympathetic activator of brown adipose tissue (BAT), mediating meal-associated thermogenesis. physiology.orguniprot.org When secreted by the gut during feeding, secretin binds to its receptors on brown adipocytes, stimulating lipolysis and heat production. uniprot.org This thermogenic activity is then sensed by the brain, contributing to a feeling of satiation and helping to terminate feeding. frontiersin.orguniprot.org This establishes a novel "gut-BAT-brain" axis for appetite control. frontiersin.orgphysiology.org Secretin also has a mild incretin (B1656795) effect, potentiating glucose-stimulated insulin (B600854) release, and acts as a powerful lipolytic agent. frontiersin.orgamegroups.org
Central Nervous System (CNS): Beyond its peripheral actions, secretin is considered a neuropeptide, with both the hormone and its receptor found in various brain regions, including the hypothalamus, hippocampus, and cerebellum. nih.govfrontiersin.org In the CNS, the secretin system is implicated in regulating synaptic plasticity, which is fundamental for learning and memory. uniprot.orgfrontiersin.org Studies suggest its involvement in modulating behaviors such as social interaction, spatial learning, and water and food intake. frontiersin.org Its presence in key hypothalamic nuclei like the paraventricular and arcuate nuclei, which are central to energy homeostasis, further supports its role as an anorectic (appetite-suppressing) peptide. wikipedia.org
| System/Area | Observed Effect | Potential Implication |
|---|---|---|
| Cardiovascular | Increases cardiac output and stroke volume; Decreases systemic vascular resistance. frontiersin.orgnih.gov | Regulation of heart function and blood pressure. |
| Renal | Increases renal blood flow, glomerular filtration rate, and water excretion. frontiersin.orgnih.govphysiology.org | Contribution to fluid and electrolyte homeostasis. frontiersin.org |
| Metabolic (BAT) | Activates brown adipose tissue (BAT) thermogenesis. physiology.orguniprot.org | Role in post-meal energy expenditure and satiation. frontiersin.org |
| Metabolic (Appetite) | Reduces food intake via a central mechanism. wikipedia.org | Acts as an anorectic hormone contributing to appetite control. frontiersin.org |
| Central Nervous System | Modulates synaptic plasticity and various behaviors (social, learning). uniprot.orgfrontiersin.org | Functions as a neuropeptide in the brain. frontiersin.org |
Exploring Therapeutic Potential Based on Mechanistic Understanding
The expanding knowledge of secretin's physiological roles provides a mechanistic basis for exploring its therapeutic potential in several diseases, excluding a review of clinical trial outcomes.
Metabolic Disorders: Secretin's dual action on energy homeostasis—potentially increasing energy expenditure and decreasing energy intake—makes it an interesting candidate for obesity research. frontiersin.org The mechanism involves the activation of thermogenesis in brown adipose tissue, which acts as a satiation signal to the brain. frontiersin.orguniprot.org By stimulating lipolysis, secretin could also contribute to the breakdown of stored fats. frontiersin.org This contrasts with many anti-obesity strategies and suggests a novel pathway for weight management.
Gastrointestinal and Pancreatic Disorders: The primary action of secretin is to stimulate the pancreas to secrete a bicarbonate-rich fluid, which is crucial for neutralizing stomach acid and enabling digestive enzymes to function. nih.gov This mechanism forms the basis for its potential use in conditions of pancreatic exocrine insufficiency, where the pancreas fails to produce enough digestive juices. patsnap.com By activating secretin receptors (SCTRs), agonists can enhance the release of these fluids and improve digestion. patsnap.com Furthermore, secretin's ability to inhibit gastrin release and reduce gastric acid secretion is being explored for managing gastrinomas, which are tumors that produce excessive amounts of gastrin. wikipedia.orgpatsnap.com
Liver Disease: In the liver, secretin stimulates water and electrolyte secretion in cholangiocytes (the cells lining the bile ducts) by activating the cAMP signaling pathway. nih.govdrugbank.com Research has also identified secretin as a trophic factor for these cells, meaning it supports their growth and survival. nih.gov This has led to the suggestion that secretin could be used as a therapy for ductopenic liver diseases, which are characterized by a loss of bile ducts. nih.gov
Cardiorenal Conditions: The discoveries that secretin may have a positive inotropic effect on the heart and can increase the renal filtration rate have opened avenues for research into its use for heart and kidney failure. nih.govphysiology.org The proposed mechanism in the heart involves cAMP accumulation in cardiomyocytes, leading to stronger contractions. nih.gov Its ability to increase renal blood flow and filtration could be beneficial in conditions where kidney function is compromised. physiology.org
Development of Advanced Research Tools and Methodologies
Advancements in research tools and methodologies are crucial for further dissecting the complex roles of the secretin system. These tools are primarily focused on assessing pancreatic function and visualizing the biliary and pancreatic ducts, as well as studying receptor activity at the molecular level.
Advanced Imaging Techniques: Secretin-enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) has emerged as a noninvasive method to evaluate pancreatic exocrine function. ajronline.org Following intravenous administration of secretin, the pancreas is stimulated to secrete fluid. ajronline.org This fluid, which is bright on T2-weighted MRI scans, can be visualized and quantified to assess both the volume and rate of pancreatic secretion. ajronline.org This technique provides a functional evaluation of the pancreas that can aid in the diagnosis of conditions like chronic pancreatitis, often with higher sensitivity for detecting ductal abnormalities than conventional MRCP. ajronline.orgdroracle.ai
Pancreatic Function Testing: Direct pancreatic function tests (PFTs) measure the pancreas's ability to respond to secretin. mountsinai.org Traditionally, this involved placing a Dreiling tube through the nose into the duodenum to collect pancreatic secretions after secretin administration. mountsinai.orgnih.gov More recently, an endoscopic pancreatic function test (ePFT) has been developed to simplify this process. nih.gov During an upper endoscopy, the duodenal fluid is aspirated directly through the endoscope's suction channel after secretin stimulation. nih.govdroracle.ai Studies have shown an excellent correlation in the peak bicarbonate concentrations measured by both the traditional Dreiling tube method and the newer endoscopic approach. nih.gov
Molecular and Cellular Assays: To study the secretin receptor (SCTR) more directly, researchers have developed sophisticated cellular assays. These include:
β-arrestin Translocation Assays: Upon activation by secretin, the SCTR, like many G protein-coupled receptors, recruits β-arrestin proteins, a key step in receptor desensitization and internalization. Assays using β-arrestin tagged with a green fluorescent protein (β-arr2-GFP) allow researchers to visualize and quantify this translocation process, providing a direct measure of receptor activation. biorxiv.org
Fluorescent Ligand Internalization Assays: By synthesizing secretin variants labeled with fluorescent dyes (e.g., IDCC), researchers can track the ligand's binding to and internalization with the receptor. biorxiv.org This provides another quantitative method to assess receptor activation and turnover. biorxiv.org
cAMP Measurement: Since the primary signaling pathway for SCTR is the activation of adenylyl cyclase to produce cyclic AMP (cAMP), directly measuring intracellular cAMP concentrations in cells expressing the receptor is a fundamental method to determine agonist potency and efficacy. biorxiv.org
| Methodology | Primary Purpose | Principle | Key Information Provided |
|---|---|---|---|
| Secretin-Enhanced MRCP (S-MRCP) | Functional imaging of pancreas and bile ducts. ajronline.org | IV secretin stimulates fluid secretion, which is visualized and quantified by MRI. ajronline.org | Pancreatic secretory volume and rate; ductal morphology. ajronline.org |
| Endoscopic PFT (ePFT) | Direct measurement of pancreatic exocrine function. nih.gov | Duodenal fluid is collected endoscopically after IV secretin; bicarbonate is measured. nih.gov | Peak bicarbonate concentration, an indicator of ductal cell function. droracle.ai |
| β-arrestin Translocation Assay | Molecular assessment of SCTR activation. biorxiv.org | Fluorescently tagged β-arrestin moves to the activated receptor on the cell membrane. biorxiv.org | Agonist potency (EC50) and efficacy. biorxiv.org |
| Fluorescent Ligand Internalization | Tracking receptor-ligand interaction and trafficking. biorxiv.org | A fluorescently labeled secretin analog is visualized as it binds and is internalized. biorxiv.org | Real-time receptor binding and internalization kinetics. biorxiv.org |
Further Characterization of SCTR Signaling Complexity and Inter-receptor Interactions
The secretin receptor (SCTR) is the archetypal member of the Class B family of G protein-coupled receptors (GPCRs). biorxiv.org Its activation by secretin initiates a cascade of intracellular signals that are more complex than initially understood, involving multiple G proteins, downstream pathways, and interactions with other receptors.
Promiscuous G Protein Coupling: While SCTR is classically known to couple with the Gs alpha subunit (Gαs) to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels, it also exhibits promiscuous coupling with other G proteins. biorxiv.orgnih.gov Notably, SCTR can couple to Gq proteins, which activates phospholipase C and leads to the mobilization of intracellular calcium. biorxiv.orgnih.gov This dual signaling capability allows secretin to elicit different cellular responses. The cAMP pathway is central to secretin's effects on stimulating bicarbonate secretion in pancreatic and bile duct cells. nih.govnih.govdrugbank.com The pathways activated by SCTR can also include the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like neurogenesis and cell migration. researchgate.net
Inter-receptor Interactions (Heteromerization): There is growing evidence that SCTR can form complexes, or heteromers, with other GPCRs, which can significantly alter its signaling properties. A notable example is the interaction between SCTR and the angiotensin II receptor type 1a (AT1aR) in the brain. frontiersin.org This receptor complex exhibits strong synergistic effects, where low concentrations of both secretin and angiotensin II can produce a dipsogenic (thirst-inducing) response comparable to that produced by much higher concentrations of either peptide alone. frontiersin.org The secretin receptor has also been shown to interact with the receptor for pituitary adenylate cyclase-activating peptide (PACAP), a related peptide hormone. wikipedia.org These interactions add a significant layer of complexity to the secretin signaling system, allowing for the fine-tuning of physiological responses.
Structural Basis of Activation: The interaction between secretin and SCTR is a two-step process characteristic of Class B GPCRs. bioscientifica.com The C-terminal portion of the secretin peptide is thought to bind with high affinity to the large N-terminal extracellular domain of the receptor. biorxiv.orgbioscientifica.com This initial binding event then allows the N-terminal part of the secretin peptide to interact with the receptor's transmembrane helices and extracellular loops, causing a conformational change that triggers G protein activation. biorxiv.orgbioscientifica.com Understanding the precise amino acid residues critical for binding and activation is essential for designing novel agonists or antagonists. biorxiv.org
| Component | Description | Key Downstream Effectors/Pathways |
|---|---|---|
| Gαs Coupling | Primary signaling pathway for SCTR. biorxiv.orgnih.gov | Adenylyl Cyclase → cAMP → Protein Kinase A (PKA). nih.govresearchgate.net |
| Gαq Coupling | Secondary pathway leading to calcium mobilization. biorxiv.orgnih.gov | Phospholipase C → IP3/DAG → Intracellular Ca2+ release. nih.gov |
| ERK Pathway | Alternative signaling cascade involved in cell growth and differentiation. researchgate.net | Ras/Raf/MEK/ERK pathway. researchgate.net |
| Receptor Heteromerization | Physical interaction with other GPCRs. frontiersin.org | Forms complexes with AT1aR, potentially modulating thirst and water balance. frontiersin.org |
| β-arrestin Recruitment | Mediates receptor desensitization and internalization. biorxiv.org | Internalization of the SCTR complex from the cell surface. biorxiv.org |
Genetic and Epigenetic Influences on Secretin System Function in Health and Disease
The function of the secretin system is determined not only by the presence of the hormone and its receptor but also by the regulation of the genes that encode them, specifically the SCT gene for secretin and the SCTR gene for its receptor. wikipedia.orgwikipedia.org Both genetic variations and epigenetic modifications, which alter gene expression without changing the DNA sequence, can influence this system in health and disease. youtube.comnih.gov
Genetic Influences: Genetic variations can affect the secretin system. For instance, alternative splicing of the SCTR gene has been observed in certain disease states. In gastrinoma and pancreatic adenocarcinoma, a splice variant of the SCTR has been found. biorxiv.orgresearchgate.net This particular variant involves the splicing out of the third exon, which could potentially lead to a non-functional or altered-function receptor. researchgate.net Such dominant-negative actions, where an abnormal receptor interferes with the function of the normal one, could suppress secretin signaling and contribute to disease progression. researchgate.net
Epigenetic Regulation: Epigenetics refers to heritable changes in gene function mediated by mechanisms such as DNA methylation and histone modifications. nih.govbioscientifica.com These epigenetic "marks" can make DNA more or less accessible to the cellular machinery that reads genes, thereby turning gene expression up or down. youtube.comyoutube.com
DNA Methylation: This process involves adding a methyl group to DNA, typically at CpG sites, which often leads to gene silencing. youtube.comnih.gov Research has indicated that the epigenetic state of the SCTR gene may change during the progression of cancer. For example, in colorectal cancer, the SCTR gene promoter has been reported to have lower methylation levels in precancerous lesions but the highest levels in carcinoma. biorxiv.org This suggests that epigenetic silencing of the secretin receptor might occur as the cancer develops, potentially altering cellular signaling pathways. biorxiv.org Conversely, in some pancreatic cancer cell lines, the SCTR promoter was found to be unmethylated, indicating that the regulation of this gene is complex and likely varies between different types of cancer. biorxiv.org
Histone Modification: Histones are proteins that package DNA into a compact structure called chromatin. youtube.com Chemical modifications to histones, such as acetylation or methylation, can alter chromatin structure to either promote or repress gene transcription. bioscientifica.comyoutube.com While specific studies on histone modifications regulating the SCT or SCTR genes are limited, this is a major area for future research. Given that epigenetic mechanisms are critical for controlling cell identity and function in the pancreas, it is highly probable that histone modifications play a role in regulating the expression of the secretin receptor in different cell types (e.g., pancreatic ductal cells vs. neurons) and in response to environmental or metabolic changes. nih.govnih.gov
Understanding these genetic and epigenetic influences is crucial, as they could explain variations in secretin system function between individuals and its dysregulation in diseases like cancer and metabolic disorders.
Q & A
Q. What are the primary physiological roles of Secretin human acetate in digestive and metabolic regulation?
this compound regulates duodenal pH by stimulating pancreatic bicarbonate secretion and inhibiting gastric acid release from parietal cells . Methodologically, its effects are studied using in vivo animal models (e.g., rodent pancreatic duct cannulation) and in vitro assays measuring cAMP levels in pancreatic acinar cells .
Q. How is this compound chemically characterized to ensure research-grade quality?
Key parameters include:
Q. What experimental methodologies are used to assess Secretin acetate’s stability in physiological buffers?
Stability studies involve:
Q. How does Secretin acetate influence pancreatic bicarbonate secretion at the molecular level?
Secretin binds to G protein-coupled receptors (GPCRs) on pancreatic duct cells, activating adenylate cyclase and increasing intracellular cAMP. This triggers CFTR chloride channels, facilitating bicarbonate secretion via anion exchangers .
Q. What structural features of this compound are critical for receptor binding?
The N-terminal region (residues 1–5) and α-helical conformation (residues 6–27) are essential for receptor activation, as shown by alanine-scanning mutagenesis and circular dichroism studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on Secretin’s interaction with somatostatin in pancreatic function?
Q. What mechanisms explain Secretin acetate’s dual role in osmotic regulation and digestive function?
Hypothesized pathways include:
- Cross-talk with vasopressin receptors in renal tubules, studied via co-immunoprecipitation and siRNA knockdown in cell lines .
- Transcriptomic profiling of Secretin-treated hypothalamic neurons to identify osmotic stress-response genes .
Q. How do researchers address variability in Secretin acetate’s pharmacokinetics across animal models?
- Population pharmacokinetic modeling : Integrate data from rodents, pigs, and non-human primates to identify species-specific clearance rates .
- Microdialysis : Measure real-time Secretin concentrations in portal venous blood during continuous infusion .
Q. What analytical techniques are used to quantify Secretin acetate in complex biological matrices?
Q. How can conflicting data on Secretin’s role in lipid metabolism be reconciled?
- Tissue-specific knockout mice : Delete Secretin receptors in adipocytes vs. hepatocytes to isolate metabolic effects .
- Lipolysis assays : Measure glycerol release from adipocytes treated with Secretin and/or β-adrenergic agonists .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
